molecular formula C21H15BrN2O2 B1668949 1-Amino-2-bromo-4-p-toluidinoanthraquinone CAS No. 128-83-6

1-Amino-2-bromo-4-p-toluidinoanthraquinone

Cat. No. B1668949
CAS RN: 128-83-6
M. Wt: 407.3 g/mol
InChI Key: SPDRRRCQUXHHLH-UHFFFAOYSA-N
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Description

1-Amino-2-bromo-4-p-toluidinoanthraquinone is a chemical compound with the molecular formula C21H15BrN2O2 and a molecular weight of 407.260 . It is also known by other names such as 1-Amino-2-bromo-4-[(4-methylphenyl)amino]-9,10-anthraquinone .


Molecular Structure Analysis

The molecular structure of 1-Amino-2-bromo-4-p-toluidinoanthraquinone is available as a 2D Mol file . The IUPAC Standard InChIKey for this compound is SPDRRRCQUXHHLH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Amino-2-bromo-4-p-toluidinoanthraquinone include a molecular weight of 407.260 . The compound has an enthalpy of sublimation of 167.0 ± 6.0 kJ/mol at a temperature of 428 K .

Safety And Hazards

For safety, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

1-amino-2-bromo-4-(4-methylanilino)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2O2/c1-11-6-8-12(9-7-11)24-16-10-15(22)19(23)18-17(16)20(25)13-4-2-3-5-14(13)21(18)26/h2-10,24H,23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDRRRCQUXHHLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059581
Record name 9,10-Anthracenedione, 1-amino-2-bromo-4-[(4-methylphenyl)amino]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-2-bromo-4-p-toluidinoanthraquinone

CAS RN

128-83-6
Record name 1-Amino-2-bromo-4-[(4-methylphenyl)amino]-9,10-anthracenedione
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Record name C.I. 62100
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Record name 9,10-Anthracenedione, 1-amino-2-bromo-4-[(4-methylphenyl)amino]-
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Record name 9,10-Anthracenedione, 1-amino-2-bromo-4-[(4-methylphenyl)amino]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-amino-2-bromo-4-p-toluidinoanthraquinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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